Thiethylperazine

説明

チエチルペラジンは、主に制吐剤として使用されるフェノチアジン誘導体です。 チエチルペラジンは、ドーパミン受容体(特にDRD1、DRD2、DRD4)、セロトニン受容体(5-HT2A、5-HT2C)などの拮抗作用を持つことが知られています 。 この化合物は、TorecanやNorzineなどの商品名で市販されています .

2. 製法

合成経路と反応条件: チエチルペラジンの合成には、いくつかの重要なステップが含まれます。

ゴールドバーグ反応: 最初のステップでは、3-(エチルスルファニル)アニリンと2-クロロ安息香酸を反応させて、ジアリールアミン中間体を形成します。

熱分解による除去: 次に、アントラニル酸残基中のカルボキシル基を熱分解によって除去します。

フェノチアジン形成: 硫黄とヨウ素で処理すると、フェノチアジンが生成されます。

アルキル化: 最後のステップでは、ソドアミドの存在下で1-(γ-クロロプロピル)-4-メチルピペラジンでアルキル化を行い、チエチルペラジンが生成されます.

工業的製造方法: チエチルペラジンの工業的製造は、同様の合成経路に従いますが、大規模製造に最適化されています。これには、連続フロー反応器と自動システムの使用が含まれており、品質と収率の一貫性が確保されます。

反応の種類:

酸化: チエチルペラジンは、特に硫黄原子で酸化反応を起こし、スルホキシドとスルホンを形成します。

還元: 還元反応はフェノチアジン環を標的にすることができ、ジヒドロフェノチアジンが生成されます。

置換: 求核置換反応は、特に電子供与基の存在下で、芳香環で起こり得ます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: 条件としては、水素化ナトリウムやtert-ブトキシドカリウムなどの強塩基の使用がよくあります。

主な生成物:

酸化: スルホキシドとスルホン。

還元: ジヒドロフェノチアジン。

置換: 使用した求核試薬に応じて、さまざまな置換フェノチアジン。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of thiethylperazine involves several key steps:

Goldberg Reaction: The initial step involves the reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid to form a diarylamine intermediate.

Thermolytic Removal: The carboxyl group in the anthranilic acid residue is then thermolytically removed.

Phenothiazine Formation: Treatment with sulfur and iodine leads to the formation of phenothiazine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.

Reduction: Reduction reactions can target the phenothiazine ring, leading to the formation of dihydrophenothiazines.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-donating groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrophenothiazines.

Substitution: Various substituted phenothiazines depending on the nucleophile used.

科学的研究の応用

Antiemetic Properties

Clinical Use in Nausea and Vomiting:

Thiethylperazine is widely recognized for its effectiveness in managing nausea and vomiting caused by various conditions, including postoperative recovery, chemotherapy, and pregnancy.

-

Study on Efficacy:

A double-blind study evaluated this compound dimaleate (Torecan) in 40 patients experiencing nausea and vomiting from diverse causes. The results indicated that the drug had a significant positive effect on 14 patients compared to only five in the placebo group . - Table 1: Summary of Clinical Trials on Antiemetic Efficacy

| Study Reference | Patient Population | Dosage | Outcomes | Efficacy Rate |

|---|---|---|---|---|

| 40 patients | IM | Good effect in 14 patients | 35% | |

| 72 cases | Varies | 88.3% good response in pregnancy vomiting cases | 88.3% |

Psychiatric Applications

Antipsychotic Efficacy:

this compound has been investigated for its potential antipsychotic effects, particularly in treating schizophrenia and acute mania associated with bipolar disorder.

-

Mechanism of Action:

This compound acts as an antagonist at dopamine D2 receptors and serotonin type 2 receptors, which may contribute to its efficacy in alleviating both positive and negative symptoms of schizophrenia . -

Clinical Findings:

Research indicates that this compound may be approximately three times more potent than chlorpromazine in certain dopaminergic antagonism tests . - Table 2: Summary of Clinical Findings on Antipsychotic Use

| Study Reference | Condition | Dosage | Findings |

|---|---|---|---|

| Schizophrenia | Varies | Active at lower doses than chlorpromazine | |

| Acute Mania | Varies | Significant reduction in symptoms |

Teratogenic Potential

Pregnancy Considerations:

this compound is commonly used during pregnancy for managing nausea but raises concerns regarding teratogenic effects.

-

Case-Control Study:

A study involving a large dataset from Hungary examined the teratogenic potential of this compound. It found no significant increase in congenital abnormalities among infants whose mothers were treated with this compound during pregnancy compared to controls . - Table 3: Teratogenicity Study Overview

| Study Reference | Population Size | Treated Group Size | Congenital Abnormalities Rate |

|---|---|---|---|

| 38,151 (control) | 746 (treated) | 1.8% treated vs. 2.0% control |

Neurological Applications

Potential in Alzheimer’s Disease:

Recent studies have suggested that this compound may play a role in treating early Alzheimer's disease by enhancing the clearance of amyloid-beta peptides from the brain.

-

PET Imaging Study:

A study involving positron emission tomography (PET) imaging assessed the effects of this compound on amyloid-beta load in a mouse model of Alzheimer’s disease. Results indicated that treatment with this compound significantly stimulated MRP1 transport activity, potentially aiding in the clearance of amyloid-beta from the brain . - Table 4: Neurological Study Results

作用機序

チエチルペラジンは、いくつかの神経伝達物質受容体を拮抗することで作用を発揮します。

ドーパミン受容体 (DRD1、DRD2、DRD4): ドーパミンシグナルを阻害し、悪心と嘔吐を軽減します。

セロトニン受容体 (5-HT2A、5-HT2C): セロトニン経路を調節し、制吐作用に貢献します。

ヒスタミン受容体 (H1): ヒスタミンの作用を阻害し、悪心の軽減にも役立ちます.

さらに、チエチルペラジンは、脳からベータアミロイドをクリアするのに関与するトランスポータータンパク質ABCC1を活性化するため、神経変性疾患における潜在的な利点が見られます .

類似化合物との比較

チエチルペラジンは、特定の受容体プロファイルとABCC1を活性化する能力により、フェノチアジンの中で独特です。類似の化合物には、以下のようなものがあります。

クロルプロマジン: 抗精神病薬と制吐薬の特性を持つもう1つのフェノチアジンですが、ABCC1の活性化はありません。

プロクロルペラジン: 同様の制吐作用を示しますが、受容体親和性プロファイルが異なります。

プロメタジン: 主に抗ヒスタミン薬と制吐薬として使用され、副作用プロファイルが異なります。

チエチルペラジンは、ドーパミンとセロトニンの受容体拮抗作用とABCC1に対する独自の作用を組み合わせているため、臨床および研究の両方の設定で汎用性の高い化合物です .

生物活性

Thiethylperazine is a phenothiazine derivative primarily known for its antiemetic and antipsychotic properties. This compound exhibits a diverse range of biological activities, primarily through its interactions with neurotransmitter systems. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and detailed research findings.

This compound acts primarily as an antagonist at several receptors in the central nervous system (CNS):

- Dopamine Receptors : It antagonizes dopamine receptors (D2, D1, D4), which is crucial for its antipsychotic effects.

- Serotonin Receptors : It shows greater activity at serotonin 5-HT2A and 5-HT2C receptors compared to D2 receptors, contributing to its unique profile among antipsychotics.

- Muscarinic and Histamine Receptors : It also interacts with muscarinic receptors (M1-M5) and H1 histamine receptors, which may explain some of its side effects and therapeutic actions .

This multifaceted receptor interaction profile allows this compound to exert both antiemetic and antipsychotic effects while minimizing extrapyramidal symptoms commonly associated with typical antipsychotics.

Antiemetic Activity

This compound has demonstrated efficacy in reducing nausea and vomiting, particularly in patients undergoing chemotherapy. Its mechanism involves inhibition of the chemoreceptor trigger zone in the medulla oblongata, thus preventing the vomiting reflex .

Antipsychotic Potency

Research indicates that this compound may have significant antipsychotic properties. In comparative studies, it was found to be approximately three times as potent as chlorpromazine in clinical settings . This potency is attributed to its ability to elevate levels of certain neurotransmitters in the brain, which are often dysregulated in psychotic disorders.

Clinical Efficacy

A notable clinical trial assessed the efficacy of this compound in patients with schizophrenia. The study reported significant improvements in psychotic symptoms when administered at appropriate dosages over a sustained period .

Teratogenic Potential

A case-control study highlighted concerns regarding the teratogenic potential of this compound. In animal models, increased occurrences of cleft palate were observed following exposure during pregnancy, raising questions about its safety profile in pregnant women .

Research Data Tables

The following table summarizes key findings from various studies on this compound:

| Study | Focus | Findings | Dosage |

|---|---|---|---|

| Krohn et al. (2022) | Alzheimer’s Disease | Decreased Aβ42 levels in APP/PS1-21 mice | 3 mg/kg IM twice daily |

| Clinical Trial (NCT03417986) | Efficacy in AD patients | No results reported yet | 26 mg orally daily for 54 days |

| Case-Control Study | Teratogenicity | Increased cleft palate in mice/rats | Not specified |

特性

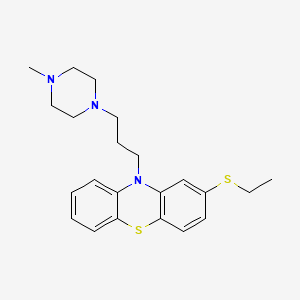

IUPAC Name |

2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3S2/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24/h4-5,7-10,17H,3,6,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTYLCDETUVOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1179-69-7 (maleate (1:2)), 52239-63-1 (malate (1:2)) | |

| Record name | Thiethylperazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023651 | |

| Record name | Thiethylperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiethylperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

227 °C @ 0.01 mm Hg | |

| Record name | Thiethylperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLTHIOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE TO FAINTLY YELLOW CRYSTALLINE POWDER; SLIGHT ODOR; FREELY SOL IN WATER; SOL IN METHANOL; PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/, FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER; ODORLESS OR HAS VERY SLIGHT ODOR; BITTER TASTE; MELTS @ 183 °C WITH DECOMP; POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL; VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/, 4.87e-03 g/L | |

| Record name | Thiethylperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLTHIOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiethylperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Thiethylperazine is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors. Thiethylperazine's antipsychotic effect is due to antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors. This may explain the lack of extrapyramidal effects. Thiethylperazine does not appear to block dopamine within the tubero-infundibular tract, explaining the lower incidence of hyperprolactinemia than with typical antipsychotic agents or risperidone. Antagonism at muscarinic receptors, H1-receptors, and alpha(1)-receptors also occurs with thiethylperazine., THERE IS AN ADENYLATE CYCLASE IN LIMBIC SYSTEM, AS WELL AS IN CAUDATE NUCLEUS, THAT IS SPECIFICALLY ACTIVATED BY DOPAMINE. ...ACTIVATION OF...ENZYME IS... BLOCKED BY...PHENOTHIAZINES. ...THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/, ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...FIRING OF.../IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS/ IS INCR BY ANTIPSYCHOTIC PHENOTHIAZINES. /PHENOTHIAZINES/ | |

| Record name | Thiethylperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLTHIOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone | |

CAS No. |

1420-55-9, 1179-69-7 | |

| Record name | Thiethylperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiethylperazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiethylperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiethylperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiethylperazine di(hydrogen maleate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiethylperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIETHYLPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ETK1WAF6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLTHIOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiethylperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62-64 °C, Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/, Crystals from ethanol; MP: 139 °C /Dimalate/, 62 - 64 °C | |

| Record name | Thiethylperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLTHIOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiethylperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。